molecular formula C6H5NO2 B118717 Isonicotinic acid CAS No. 55-22-1

Isonicotinic acid

Cat. No.: B118717
CAS No.: 55-22-1
M. Wt: 123.11 g/mol
InChI Key: TWBYWOBDOCUKOW-UHFFFAOYSA-N
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Description

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the chemical formula C₆H₅NO₂. It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .

Mechanism of Action

Target of Action

Isonicotinic acid, also known as this compound hydrazide (INH), is an antibiotic primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of mycolic acids, which are major components of the cell wall of Mycobacterium tuberculosis . By inhibiting the synthesis of these acids, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver, where it is acetylated by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to this compound and monoacetylhydrazine . The plasma half-life of isoniazid in patients with normal renal and hepatic function ranges from 1 to 4 hours, depending on the rate of metabolism .

Result of Action

The result of this compound’s action is the death of the Mycobacterium tuberculosis organisms. Electron microscopic studies on mycobacteria exposed to INH reveal little change in length or girth but tapering rods are seen; internal structure is lost within 24 hours and bacilli become intensely electron dense .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s metabolic rate. For instance, the rate of acetylation can vary among individuals, affecting the drug’s efficacy . Additionally, the drug’s action can be influenced by the pH of the environment, as it is more effective in an acidic environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 4-methylpyridine. This process involves the use of catalysts such as vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isonicotinic acid is similar to other pyridinecarboxylic acids, such as:

Uniqueness: this compound is unique due to its position-specific carboxyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

pyridine-4-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)
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InChI Key

TWBYWOBDOCUKOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=CC=C1C(=O)O
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Molecular Formula

C6H5NO2
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DSSTOX Substance ID

DTXSID8020757
Record name Isonicotinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Isonicotinic acid
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Vapor Pressure

0.00789 [mmHg]
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CAS No.

55-22-1, 163751-04-0
Record name 4-Pyridinecarboxylic acid
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Synthesis routes and methods I

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.0 grams (0.179 mol) of 4-pyridyl formate. Further piperidine of 1.0 mol as solvent and nickel bicarbonate of 0.045 mol and magnesium iodate of 0.050 mol as catalyst, are added thereto per mol of starting formic acid ester. Carbon monoxide is introduced into the autoclave under pressure. The reaction is conducted for 2.0 hours at 260° C. and 500 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 4-pyridyl formate is distilled off. Further distillation of the remaining liquor gives pyridine-4-carboxylic acid in a yield of 4.43 grams (0.036 mol) corresponding to a conversion of 20.1% based on the starting formic acid ester.
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Synthesis routes and methods II

Procedure details

A sodium or potassium salt of allyl alcohol, benzyl alcohol, or substituted benzyl alcohol is dissolved in a solvent that does not affect the reaction, such as tetrahydrofuran, toluene, and dimethylformamide, and preferably dimethylformamide. A sodium salt of 2,6-dichloroisonicotinic acid is added to the resulting solution at room temperature. The resulting mixture is stirred at 60 to 100° C. for 2 to 24 hours. The mixture is allowed to react, preferably, at 80° C. for 4 hours. Here, 2 to 10 equivalent, and preferably 4 equivalent amount of alcoholate is used relative to a sodium salt of 2,6-dichloroisonicotinic acid. After the reaction has completed, water is added to the reaction product, and a water layer is separated using ethyl acetate or a like solvent. The pH of the water layer is adjusted to 5 to 6 using 1N-hydrochloric acid or acetic acid. The result is subjected to extraction using ethyl acetate, a mixed solvent of ethyl acetate and n-hexane, toluene, or the like. The extract is dried over sodium sulfate, magnesium sulfate, etc., and then concentrated to obtain an isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2)(in the present specification, the isonicotinic acid derivative of allyloxy, benzyloxy, or substituted benzyloxy (2) may be referred to as isonicotinic acid derivative (2)).
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Synthesis routes and methods III

Procedure details

Solubility of the isonicotinic acid in pure water was measured as less than 1 wt %. Impressively, isonicotinic acid formed a saturated solution at 21 wt% acid, 35 wt% water, and 39 wt% gamma-picoline.
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Synthesis routes and methods IV

Procedure details

The title compound is prepared in analogy to 2-methyl-6-(2-methyl-propyl)-isonicotinic acid using 2,4,6-triisopropenyl-cyclotriboroxane; LC-MS: tR=0.23 min; [M+1]+=180.44.
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Synthesis routes and methods V

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1 M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 242-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2, found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
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Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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562 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinic acid
Reactant of Route 2
Isonicotinic acid
Reactant of Route 3
Isonicotinic acid
Reactant of Route 4
Reactant of Route 4
Isonicotinic acid
Reactant of Route 5
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Isonicotinic acid
Reactant of Route 6
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Customer
Q & A

Q1: How does isonicotinic acid hydrazide (isoniazid) exert its antimycobacterial effects?

A1: While the exact mechanism is complex, isoniazid primarily targets mycolic acid synthesis in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death. []

Q2: Does this compound hydrazide affect leukotriene metabolism?

A2: Yes, research suggests that this compound hydrazide inhibits leukotriene omega-oxidation, a major degradation pathway for these inflammatory mediators. This inhibition leads to an accumulation of leukotrienes, potentially prolonging their pro-inflammatory effects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H5NO2, and its molecular weight is 123.11 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?

A4: Various spectroscopic methods are employed, including: * FTIR: Provides information about functional groups present in the molecule. [, , ]* NMR (1H and 13C): Elucidates the structure and arrangement of atoms within the molecule. [, , , ]* COSY and HMQC: Two-dimensional NMR techniques that help in assigning and confirming the connections between different atoms in the molecule. [, ]* X-ray Diffraction: Used to determine the crystal structures of this compound complexes, providing insights into their three-dimensional arrangements. [, , , , , , ]

Q5: How does the adsorption of this compound on titanium dioxide (TiO2) surfaces vary?

A5: Research indicates that the adsorption behavior, including molecular orientation and bonding, depends on factors like deposition rate and surface structure of the TiO2. Hydrogen bonding plays a significant role in the ordering of this compound molecules on these surfaces. [, ]

Q6: Can this compound derivatives be synthesized using catalytic methods?

A6: Yes, studies have explored the synthesis of this compound derivatives, such as isonicotinamide, through multicomponent reactions involving alkyl isocyanides and acetylenic compounds, often utilizing this compound as a starting material. []

Q7: How is computational chemistry used to study this compound and its derivatives?

A7: Researchers utilize computational methods like:* Density Functional Theory (DFT): To investigate the electronic properties, geometries, and energies of this compound in different solvents. []* QSAR (Quantitative Structure-Activity Relationship) modeling: To establish relationships between the structure of this compound derivatives and their biological activities, such as antimicrobial activity. []* Molecular modeling: To study the adsorption of this compound on surfaces like TiO2, providing insights into the molecule's orientation and binding interactions with the surface. []

Q8: How do structural modifications of this compound hydrazide impact its antimycobacterial activity?

A8: Studies exploring the synthesis and evaluation of N(2)-acyl this compound hydrazide derivatives revealed that variations in the acyl substituent can significantly affect antimycobacterial activity. For instance, the compound with a tetradecanoyl substituent exhibited higher activity than isoniazid against Mycobacterium tuberculosis. []

Q9: What challenges are associated with the stability of this compound hydrazide in biological samples?

A9: Isoniazid and its metabolites are known to be unstable in biological matrices like serum and urine. Researchers have investigated methods to enhance their stability during analysis, emphasizing the need for proper handling and storage procedures. []

Q10: How does the acetylator status affect the pharmacokinetics of this compound hydrazide?

A10: The rate at which individuals acetylate this compound hydrazide significantly influences its pharmacokinetics. Fast acetylators eliminate the drug much faster than slow acetylators, impacting its half-life and exposure in the body. [, ]

Q11: What are the major metabolites of this compound hydrazide?

A11: The primary metabolites are acetylisoniazid, this compound, and isonicotinylglycine. The ratios of these metabolites in serum and urine can provide insights into an individual's metabolic profile. [, ]

Q12: Does the route of administration affect the pharmacokinetics of this compound hydrazide?

A12: While all provided research focuses on oral or intravenous administration, topical application has also been investigated. It's plausible that different routes might lead to varying absorption rates and bioavailability, influencing its overall pharmacokinetic profile. []

Q13: How does this compound hydrazide cross the blood-brain barrier?

A13: Research in rats suggests that the blood-brain barrier permeability to this compound hydrazide changes during postnatal development. Younger rats exhibit higher brain concentrations compared to adults, indicating age-dependent variations in its penetration into the central nervous system. []

Q14: Can resistance to this compound hydrazide develop in Mycobacterium tuberculosis?

A15: Yes, the emergence of drug-resistant Mycobacterium tuberculosis, including strains resistant to isoniazid, is a significant concern in tuberculosis treatment. This resistance often arises from mutations in bacterial genes, particularly those involved in mycolic acid synthesis. [, ]

Q15: Have isoniazid-resistant plant cell lines been developed?

A16: Researchers have successfully generated isoniazid-resistant tobacco callus cell lines. These resistant lines exhibit decreased inhibition of glycine decarboxylation, a key enzyme in the photorespiratory pathway, indicating an altered enzyme property. This resistance was transferable to regenerated plants and their progeny. []

Q16: What are the potential toxic effects of this compound hydrazide in humans?

A17: While generally considered safe, isoniazid can cause side effects, with hepatotoxicity being a significant concern. Monitoring liver function is crucial during treatment. []

Q17: What methods are used to determine this compound hydrazide and its metabolites in biological samples?

A18: Several analytical methods are employed, including:* Spectrophotometry: Used to quantify this compound hydrazide and its metabolites based on their absorbance at specific wavelengths after a colorimetric reaction. [, ]* Fluorimetry: Employs fluorescence to detect and quantify isoniazid, offering high sensitivity for its determination. []* Polarography: An electrochemical technique used to study the reduction behavior of this compound and determine its concentration. [, ]

Q18: How is the cylinder plate assay used in the context of this compound hydrazide?

A19: The cylinder plate assay, a microbiological method, is utilized to assess the sensitivity of Mycobacterium tuberculosis strains to isoniazid. The assay involves measuring the zone of bacterial growth inhibition around a cylinder containing the drug. []

Q19: Does this compound hydrazide interact with drug-metabolizing enzymes?

A20: Yes, isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2), a polymorphic enzyme in humans. This genetic variability in NAT2 activity contributes to the differences in isoniazid metabolism and elimination rates observed across populations. [, ]

Q20: What are some alternatives to this compound hydrazide in the treatment of tuberculosis?

A21: Due to the emergence of drug resistance, alternative antitubercular agents are essential. These include rifampicin, pyrazinamide, ethambutol, and streptomycin, often used in combination therapies to enhance efficacy and reduce the risk of resistance development. []

Q21: When were this compound hydrazide and its derivatives first introduced for tuberculosis treatment?

A22: The discovery of isoniazid's potent antitubercular activity in the early 1950s marked a significant milestone in tuberculosis therapy. Its introduction revolutionized the treatment of this infectious disease. [, ]

Q22: How is this compound utilized in material science?

A23: this compound serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with various applications. Its ability to coordinate with metal ions facilitates the formation of intricate and diverse MOF structures. []

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